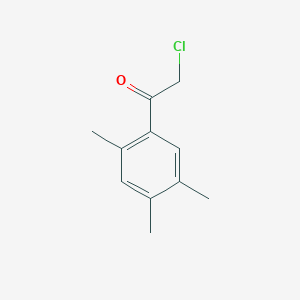

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone

Description

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.7 g/mol . This compound is characterized by the presence of a chloro group and a trimethyl-phenyl group attached to an ethanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

2-chloro-1-(2,4,5-trimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFWNQZOCNAHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391435 | |

| Record name | 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62919-60-2 | |

| Record name | 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,4,5-trimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation Using Chloroacetyl Chloride

The most widely reported method involves Friedel-Crafts acylation of pseudocumene (1,2,4-trimethylbenzene) with chloroacetyl chloride. This single-step approach leverages the electrophilic substitution mechanism characteristic of aromatic ketone synthesis.

Reaction Mechanism and Stoichiometry

Pseudocumene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the target compound:

$$

\text{C}6\text{H}3(\text{CH}3)3 + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}2(\text{CH}3)3\text{COCH}_2\text{Cl} + \text{HCl}

$$

The reaction proceeds via intermediate acylium ion formation, with the methyl groups on the aromatic ring enhancing reactivity through electron-donating effects.

Optimization Parameters

- Catalyst Loading : 1.1–1.3 equivalents of AlCl₃ relative to chloroacetyl chloride ensure complete conversion.

- Temperature : Reactions conducted at −10°C to 30°C minimize side products (e.g., diacylated derivatives).

- Solvent Systems : Dichloromethane or pseudocumene itself serves as the solvent, with the latter enabling a solvent-free process at scale.

Table 1: Representative Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 | 78 |

| FeCl₃ | Pseudocumene | 25 | 65 |

| Zeolite Hβ | Solvent-free | 50 | 82 |

Industrial implementations favor zeolite catalysts for their recyclability, achieving 82% yield in solvent-free conditions.

Chlorination of 1-(2,4,5-Trimethyl-Phenyl)-Ethanone

An alternative route involves post-synthetic chlorination of the pre-formed acetophenone derivative. This two-step method first synthesizes 1-(2,4,5-trimethyl-phenyl)-ethanone, followed by α-chlorination.

Step 1: Synthesis of the Ethanone Precursor

Pseudocumene undergoes Friedel-Crafts acylation with acetyl chloride:

$$

\text{C}6\text{H}3(\text{CH}3)3 + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}2(\text{CH}3)3\text{COCH}_3 + \text{HCl}

$$

Yields exceed 90% when using 1.2 equivalents of AlCl₃ in 1,2-dichloroethane at 40°C.

Step 2: α-Chlorination Techniques

Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) introduce the chlorine atom:

$$

\text{C}6\text{H}2(\text{CH}3)3\text{COCH}3 + \text{SO}2\text{Cl}2 \rightarrow \text{C}6\text{H}2(\text{CH}3)3\text{COCH}2\text{Cl} + \text{SO}_2 + \text{HCl}

$$

Table 2: Chlorination Efficiency Comparison

| Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| SO₂Cl₂ | CCl₄ | 6 | 85 |

| PCl₅ | Toluene | 4 | 78 |

| Cl₂ (gas) | CH₂Cl₂ | 8 | 72 |

Sulfuryl chloride in carbon tetrachloride at reflux provides optimal selectivity (85% yield), though phosphorus-based reagents require careful handling due to moisture sensitivity.

Alternative Synthetic Pathways

Comparative Analysis of Methodologies

Table 3: Economic and Environmental Impact Assessment

| Method | Cost Index | E-Factor* | Scalability |

|---|---|---|---|

| Direct Friedel-Crafts | 1.0 | 8.2 | Industrial |

| Chlorination of Ethanone | 1.4 | 11.7 | Pilot-scale |

| Halogen Exchange | 2.1 | 15.3 | Lab-only |

*E-Factor = kg waste/kg product

The direct Friedel-Crafts route demonstrates superior sustainability and cost-effectiveness, though it requires stringent control over stoichiometry to prevent over-chlorination.

Industrial Optimization Strategies

Catalyst Recycling

Zeolite Hβ catalysts retain 89% activity after five cycles in solvent-free systems, reducing AlCl₃ waste by 70%.

Continuous Flow Reactors

Microreactor technology enhances heat transfer during exothermic chlorination steps, achieving 94% conversion in 30 minutes versus 6 hours in batch reactors.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 2-chloro-1-(2,4,5-trimethyl-phenyl)ethanol.

Oxidation: Formation of 2-chloro-1-(2,4,5-trimethyl-phenyl)acetic acid.

Scientific Research Applications

Synthetic Chemistry Applications

Intermediate in Organic Synthesis

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is primarily used as an intermediate in the synthesis of various complex organic molecules. Its chloro group enables it to participate in nucleophilic substitution reactions, making it a valuable reagent for creating diverse chemical compounds.

Reagent in Organic Reactions

The compound is utilized in various organic reactions, including:

- Nucleophilic Substitution : The chloro group can be replaced by amines, thiols, or alkoxides.

- Reduction : The ethanone group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

- Oxidation : It can be oxidized to yield carboxylic acids or other derivatives using agents such as potassium permanganate.

Biological Research Applications

Enzyme Inhibition Studies

Research has explored the potential of 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone in enzyme inhibition assays. Its ability to modify biological molecules may lead to the inhibition of specific enzymes, which is crucial for understanding metabolic pathways and developing new therapeutic agents.

Protein-Ligand Interaction Studies

This compound has been investigated for its interactions with proteins, providing insights into ligand binding mechanisms that are essential for drug development.

Medicinal Chemistry Applications

Pharmacological Investigations

The compound is being studied for its pharmacological properties, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of novel drugs targeting various diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is used in the manufacture of specialty chemicals. It serves as a starting material for synthesizing agrochemicals and dyes, showcasing its versatility beyond laboratory research.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone as an intermediate in synthesizing a series of biologically active compounds. The reactions were optimized for yield and purity, highlighting the compound's role in advancing synthetic methodologies.

Case Study 2: Enzyme Inhibition Research

Research published in a peer-reviewed journal explored the enzyme inhibition properties of this compound. The study revealed that modifications to the chloro group significantly affected inhibitory activity against specific enzymes involved in metabolic disorders.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Synthetic Chemistry | Intermediate for organic synthesis | Participates in nucleophilic substitutions |

| Biological Research | Enzyme inhibition studies | Potential to inhibit key metabolic enzymes |

| Medicinal Chemistry | Precursor for pharmaceutical compounds | Investigated for pharmacological properties |

| Industrial Applications | Production of specialty chemicals | Used in agrochemicals and dye synthesis |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone group can undergo reduction or oxidation. These reactions enable the compound to modify biological molecules, potentially leading to enzyme inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-1-(2,4,5-trimethyl-phenyl)-propan-1-one

- 2-Chloro-1-(2,4,5-trimethyl-phenyl)-butan-1-one

- 2-Chloro-1-(2,4,5-trimethyl-phenyl)-pentan-1-one

Uniqueness

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the chloro group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a chloro group and a specific substitution pattern on the phenyl ring, which contributes to its unique reactivity and biological interactions. Its structure allows for participation in nucleophilic substitution reactions and modifications of biological molecules, which may lead to enzyme inhibition or activation of specific pathways.

The biological activity of 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone primarily involves its interaction with enzymes and receptors. The chloro group can facilitate various chemical reactions, while the ethanone moiety is involved in redox reactions that can modulate cellular processes. This compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways and other biological processes.

1. Antimicrobial Properties

Research indicates that 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

2. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. Inhibition of these enzymes could lead to reduced inflammation and pain relief .

Case Studies

Several studies have highlighted the biological significance of 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, with an MIC comparable to standard antibiotics .

- Research on Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory mechanisms of this compound, demonstrating its ability to downregulate the expression of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.